![molecular formula C17H16N2O5 B3130194 N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide CAS No. 341966-13-0](/img/structure/B3130194.png)
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide
Overview
Description
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It has been widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of mGluR7 activation.
Mechanism of Action
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 by N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide inhibits the release of glutamate and GABA, leading to a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has several advantages for use in lab experiments, including its high selectivity for mGluR7, its ability to penetrate the blood-brain barrier, and its stability in biological fluids. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide in scientific research, including the development of more selective and potent mGluR7 agonists, the investigation of the role of mGluR7 in other physiological and pathological processes, and the development of novel therapeutic agents based on mGluR7 activation. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide in preclinical and clinical settings.
Scientific Research Applications
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide has been extensively used in scientific research to study the role of mGluR7 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and drug addiction.
properties
IUPAC Name |
N-[5-acetyl-6-[(2Z)-2-methoxyiminoethyl]-2-oxopyran-3-yl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)13-10-14(17(22)24-15(13)8-9-18-23-2)19-16(21)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,19,21)/b18-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXCTLQMEREIIY-NVMNQCDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.